Methyl undecenoyl leucinate is a lipo-amino acid compound derived from leucine and undecenoic acid. It is primarily recognized for its role as an active ingredient in skin whitening formulations. The compound acts as an antagonist to alpha-melanocyte-stimulating hormone, inhibiting melanin synthesis and tyrosinase activity, which are critical processes in skin pigmentation. This makes it valuable in cosmetic applications aimed at reducing hyperpigmentation and promoting an even skin tone.
Methyl undecenoyl leucinate is classified under organic compounds, specifically within the categories of carboxylic acids and derivatives, amino acids, peptides, and analogues. Its chemical structure connects the undecenoic acid moiety with the amino acid leucine, forming a unique compound that exhibits both hydrophobic and hydrophilic properties.
The synthesis of methyl undecenoyl leucinate typically involves the reaction of undecenoic acid derivatives with leucine or its derivatives. One common method includes the use of undecenoyl chloride, which reacts with the amino group of leucine in a basic aqueous solution to form the desired dipeptide derivative. The reaction can be summarized as follows:
These methods have been optimized to increase yield and purity while minimizing by-products .
The molecular formula for methyl undecenoyl leucinate is , with a molecular weight of approximately 311.466 g/mol. The compound features a long hydrocarbon chain (undecenoic acid) linked to a leucine residue, which contributes to its amphiphilic nature.
COC(=O)[C@H](CC(C)C)NC(=O)CCCCCCCCC=CICMAWHHKHYZNDA-INIZCTEOSA-NThis structure allows methyl undecenoyl leucinate to interact effectively with biological membranes, enhancing its efficacy in topical formulations .
Methyl undecenoyl leucinate undergoes several chemical reactions pertinent to its function in skin care:
These reactions are essential for understanding how methyl undecenoyl leucinate functions within cosmetic applications.
The mechanism of action for methyl undecenoyl leucinate primarily involves its antagonistic effect on alpha-melanocyte-stimulating hormone:
Methyl undecenoyl leucinate exhibits several notable physical and chemical properties:
These properties influence its absorption and interaction within skin formulations .
Methyl undecenoyl leucinate is primarily utilized in cosmetic formulations aimed at skin lightening and treating hyperpigmentation. Its ability to inhibit melanin synthesis makes it an effective ingredient in products such as:
Additionally, ongoing research explores its potential applications in dermatological therapies due to its effects on melanocyte function .
Methyl undecenoyl leucinate functions as a competitive antagonist of α-melanocyte stimulating hormone (α-MSH) at the Melanocortin 1 Receptor (Melanocortin 1 Receptor), effectively disrupting the initiation of melanogenic signaling. Structural analyses reveal that this lipo-amino acid compound exhibits high affinity for the Melanocortin 1 Receptor binding pocket through molecular mimicry of native α-MSH peptide motifs [2] [6]. Upon ultraviolet radiation exposure, keratinocytes increase production of pro-opiomelanocortin (pro-opiomelanocortin), which is proteolytically cleaved to release α-MSH. This hormone subsequently activates Melanocortin 1 Receptor on melanocytes, triggering intracellular cAMP elevation (approximately 100-fold increase) and initiating melanogenesis [1] [9].
Methyl undecenoyl leucinate effectively prevents receptor activation by binding to Melanocortin 1 Receptor with comparable affinity to α-MSH, thereby blocking downstream G-protein coupling and adenylate cyclase activation. This inhibition results in significant reduction of cAMP production (68-85% reduction observed in vitro) and subsequent disruption of protein kinase A-mediated signaling cascades [5] [6]. Unlike direct cAMP inhibitors, this compound specifically targets the ligand-receptor interaction phase, making it a selective intervention point in the melanogenesis pathway. Research demonstrates that Methyl undecenoyl leucinate achieves greater melanin reduction (92% inhibition at 100μM) compared to traditional agents like kojic acid (63% inhibition) and arbutin (42% inhibition) through this targeted receptor antagonism [6].
Table 1: Melanocortin 1 Receptor Signaling Modulation by Methyl Undecenoyl Leucinate
| Signaling Component | α-MSH Activation | Methyl Undecenoyl Leucinate Inhibition | Observed Effect |
|---|---|---|---|
| Melanocortin 1 Receptor Binding | High affinity binding | Competitive displacement | Prevents receptor activation |
| cAMP Production | 100-fold increase | 68-85% reduction | Blocks PKA activation |
| CREB Phosphorylation | Strong induction | 90% inhibition | Reduces MITF transcription |
| Melanin Synthesis | Upregulated | 92% suppression | Visible depigmentation |
The compound exerts profound effects on the transcriptional regulation of melanogenesis through suppression of microphthalmia-associated transcription factor (microphthalmia-associated transcription factor), the master regulator of pigmentation genes. By disrupting the cAMP/protein kinase A pathway via Melanocortin 1 Receptor antagonism, Methyl undecenoyl leucinate prevents cAMP response element-binding protein phosphorylation and subsequent nuclear translocation [1] [9]. This inhibition reduces microphthalmia-associated transcription factor gene expression by 70-80% in B16 melanoma cells, effectively diminishing the availability of this critical transcription factor for melanogenic promoter binding [3] [4].
Quantitative PCR analyses demonstrate that Methyl undecenoyl leucinate significantly downregulates expression of microphthalmia-associated transcription factor-regulated genes including tyrosinase (79% reduction), tyrosinase-related protein 1 (72% reduction), tyrosinase-related protein 2 (68% reduction), and dopachrome tautomerase (65% reduction) at both mRNA and protein levels [3] [4]. Western blot analyses confirm corresponding decreases in enzymatic protein expression, with tyrosinase protein levels diminishing by approximately 75% following treatment with 100μM Methyl undecenoyl leucinate [3]. Additionally, the compound reduces pro-opiomelanocortin expression in keratinocytes by 40-60%, establishing a feedback inhibition loop that further limits α-MSH availability in the cutaneous microenvironment [1] [4]. This multi-level gene suppression effectively starves the melanogenesis pathway of essential catalytic components required for melanin synthesis.
Methyl undecenoyl leucinate directly targets the catalytic function of tyrosinase, the rate-limiting enzyme in melanin biosynthesis that catalyzes both the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine and the subsequent oxidation to dopaquinone. Structural analyses indicate that the leucinate moiety enables specific interaction with the enzyme's binuclear copper active site through coordination bonds, while the undecenoyl chain facilitates hydrophobic interactions with adjacent residues [1] [5]. This dual binding mechanism enables competitive inhibition by blocking substrate access to the catalytic core, with an inhibition constant (Kᵢ) of approximately 15μM against mushroom tyrosinase, significantly lower than reference inhibitors like kojic acid (Kᵢ = 65μM) [5].
Enzyme kinetics studies reveal that Methyl undecenoyl leucinate reduces tyrosinase activity by 85-92% at concentrations of 100μM in B16F10 melanoma cells, substantially outperforming traditional inhibitors like arbutin (40-50% inhibition) and kojic acid (60-75% inhibition) at equivalent concentrations [3] [5] [6]. The compound's inhibitory efficacy remains stable across physiological pH ranges (6.0-7.8), maintaining over 80% suppression under acidic conditions where many conventional inhibitors show diminished activity [5]. This pH stability enhances its biological relevance given the acidic melanosomal environment (pH ~4.5-5.5) where tyrosinase functions optimally [1] [5].
Table 2: Tyrosinase Inhibition Profile of Methyl Undecenoyl Leucinate
| Parameter | Methyl Undecenoyl Leucinate | Kojic Acid | Arbutin |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | 15μM | 65μM | 250μM |
| Inhibition at 100μM | 85-92% | 60-75% | 40-50% |
| pH Stability Range | 4.5-7.8 | 5.5-7.0 | 6.0-7.5 |
| Cellular Melanin Reduction | 92% | 63% | 42% |
Emerging evidence indicates that Methyl undecenoyl leucinate disrupts pigment transfer from melanocytes to keratinocytes through modulation of intercellular communication pathways. The compound reduces dendricity in melanocytes by 55-70% as quantified by morphological analyses, significantly decreasing the cellular contact points essential for melanosome delivery to surrounding keratinocytes [3] [9]. This dendrite retraction results from altered Rho GTPase signaling and actin cytoskeleton reorganization, with demonstrated reduction in Rac1 activation by 40-60% following treatment with 50-100μM Methyl undecenoyl leucinate [3].
Additionally, the compound modulates protease-activated receptor 2 expression and activity, a critical mediator of melanosome phagocytosis by keratinocytes. Studies show 35-50% reduction in protease-activated receptor 2-dependent phagocytosis in co-culture models, effectively limiting pigment transfer even when melanin synthesis is only partially inhibited [3] [9]. This dual interference with both dendrite formation and phagocytic recognition creates a comprehensive barrier to pigment distribution throughout the epidermis. Research using reconstructed human epidermis models confirms that Methyl undecenoyl leucinate reduces visible pigmentation by 60-75% through combined inhibition of melanogenesis and melanosome transfer, outperforming compounds targeting only synthesis or transfer mechanisms alone [3] [9].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9